2-(3-Nitrophenyl)-1,3-dioxane
Overview
Description
The compound "2-(3-Nitrophenyl)-1,3-dioxane" is a chemical species that belongs to the class of organic compounds known as 1,3-dioxanes. These compounds are characterized by a six-membered cyclic ether with two oxygen atoms at positions 1 and 3 of the ring. The presence of the nitrophenyl group at the 2-position indicates that this compound is a derivative of 1,3-dioxane with a nitro-substituted phenyl ring attached to it.
Synthesis Analysis
The synthesis of 1,3-dioxane derivatives often involves the reaction of 2-nitro-1,3-propanediol derivatives with various reagents. For instance, the reaction with polyphosphoric acid (PPA) at elevated temperatures can yield 1,3-dioxane derivatives, as demonstrated in the synthesis of 5-nitro-1,3-dioxanes . Additionally, the synthesis of 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane involves single-crystal X-ray diffraction, indicating a precise method for determining the structure of such compounds .
Molecular Structure Analysis
The molecular structure of 1,3-dioxane derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the X-ray crystal structure of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, a related compound, reveals a nearly planar heterocyclic ring, which suggests that similar planarity might be observed in the 1,3-dioxane ring of the compound . Furthermore, the use of 2D-NMR (NOESY) has been employed to determine the configurations of diastereoselective 1,3-dioxane derivatives .
Chemical Reactions Analysis
The 1,3-dioxane derivatives can undergo various chemical reactions. For instance, the reaction of 2-[3(4)-nitrophenyl]-5,5-dichloromethyl-1,3-dioxanes with potassium 4-aminobenzoate followed by reaction with maleic anhydride and subsequent cyclization yields new benzoate derivatives . This indicates that the 1,3-dioxane ring can participate in multi-step synthetic pathways to produce complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxane derivatives can be inferred from their molecular structure and the substituents present. The presence of a nitro group, for example, can influence the electron distribution and reactivity of the compound. The vibrational properties of such compounds can be studied using FT-IR and Raman spectroscopy, as has been done for 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, which is structurally related to the 1,3-dioxane derivatives . The NMR spectra of 2-acyl-substituted cyclohexane-1,3-diones provide insights into the equilibrium between different tautomers, which could be relevant for understanding the behavior of 2-(3-Nitrophenyl)-1,3-dioxane in solution .
Scientific Research Applications
Crystal Structure and Synthesis
- A related compound, 2-dichloromethyl-2-p-nitrophenyl-1,3-dioxane, was synthesized, and its crystal structure was characterized using single-crystal X-ray diffraction (Ye, Sun, & Fu, 2013).
- The six-membered 1,3-dioxane ring, in a compound similar to 2-(3-Nitrophenyl)-1,3-dioxane, demonstrates a chair conformation minimizing steric hindrance (Chen, Ren, Li, & Du, 2009).
Chemical Analysis and Properties
- Nitro-substituted 1,3-dioxanes were analyzed for their configurations using NMR spectroscopy, highlighting their potential biological activity (Sohár, Mikite, Pelczer, Kovács, & Kis-Tamás, 1984).
- A study on 2-aryl-5-nitro-1,3-dioxanes revealed their conformational preferences, important for understanding their chemical behavior (Arbuzov, Klimovitskii, Yuldasheva, & Remizov, 1975).
Applications in Synthesis
- 2-(2-Nitrophenyl)-1,3-propanediol, a similar compound, was used as a precursor for synthesizing tryptophan and other indole derivatives (Tanaka, Yasuo, & Torii, 1989).
- Research has been conducted on synthesizing new derivatives of 2-[3(4)-nitrophenyl]-1,3-dioxane for potential applications in organic chemistry (Kolyamshin et al., 2021).
properties
IUPAC Name |
2-(3-nitrophenyl)-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZDEWTWLOZYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351346 | |
Record name | 2-(3-nitrophenyl)-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-1,3-dioxane | |
CAS RN |
5663-26-3 | |
Record name | 2-(3-nitrophenyl)-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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